Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, a closely related compound, has been described through a one-pot synthesis method involving the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate. This process has been characterized by NMR, LC/MS, and X-ray diffraction analyses, highlighting a method that could be adapted for the synthesis of methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (Kovalenko et al., 2019).
Molecular Structure Analysis
The molecular structure of similar compounds has been thoroughly analyzed using single crystal X-ray diffraction, indicating strong intramolecular hydrogen bonding. These studies contribute to understanding the molecular structure of this compound, which likely exhibits similar intramolecular interactions (Kovalenko et al., 2019).
Chemical Reactions and Properties
Research has explored the consecutive alkylation reactions of related compounds, establishing the regioselectivity for designing synthetic pathways. This knowledge can be applied to the chemical reactions involving this compound, indicating potential pathways for functionalization and derivatization (Kovalenko et al., 2020).
Physical Properties Analysis
The synthesis and characterization of related quinoline compounds have led to insights into their physical properties, such as solubility, melting points, and stability. These properties are crucial for the practical application and handling of this compound in a laboratory setting (Ukrainets et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, potential for further functionalization, and behavior under different chemical conditions, have been studied. These insights are derived from the synthesis and reactions of similar compounds, providing a foundation for understanding and predicting the behavior of this compound in diverse chemical reactions (Ukrainets et al., 2011).
Scientific Research Applications
Synthetic and Structural Studies
- A study highlighted the methylation process of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which is closely related to the compound , detailing the regioselectivity of alkylation reactions for the design of combinatorial libraries. Molecular docking suggested these compounds could inhibit Hepatitis B Virus replication, with in vitro studies confirming their potential as HBV replication inhibitors (Kovalenko et al., 2020).
- Another research provided insights into a novel synthesis method for a similar compound, emphasizing the role of intermolecular hydrogen bonds in stabilizing the crystal structure of the product (Kovalenko et al., 2019).
Applications in Biological and Medicinal Chemistry
- Research into the antihypoxic activity of 4-Hydroxy-6,7-Dimethoxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acid N-R-Amide Hydrochlorides, which share a core structure with the subject compound, found several amides showing promising antihypoxic effects, indicating potential for further pharmacological testing as antioxidants (Ukrainets et al., 2014).
Chemical Synthesis and Methodology
- A study on the synthesis of protected Methyl 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate via cleavage of functionalized dihydrooxazoles (Oxazolines) illustrates the versatility and synthetic interest in derivatives of the core compound , showcasing convergent routes for its preparation (Lerestif et al., 1999).
Potential Antibacterial Agents
- The ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives, starting from related quinolone structures, was investigated for their antibacterial activity, highlighting the broader pharmaceutical applications of these compounds (Balaji et al., 2013).
Mechanism of Action
Target of Action
Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a derivative of 4-hydroxyquinoline-3-carboxylic acid, which are known as highly effective quinolone antibiotics . The primary targets of this compound are bacterial DNA gyrases . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The mode of action of this compound involves inhibiting the activity of DNA gyrases . By binding to these enzymes, the compound prevents the duplication of bacterial DNA , thereby inhibiting bacterial growth and proliferation.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in bacterial DNA replication . By inhibiting DNA gyrases, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption leads to the inhibition of bacterial growth and proliferation.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation . By preventing the duplication of bacterial DNA, the compound effectively halts the growth of the bacteria, leading to their eventual death .
Biochemical Analysis
Biochemical Properties
It is known that this compound shows unusually high reactivity towards N-nucleophiles . This suggests that it may interact with enzymes, proteins, and other biomolecules in a unique way, potentially influencing biochemical reactions .
Molecular Mechanism
It is known that this compound forms an essentially irreversible process as the adduct dehydrates . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
methyl 4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-13-8-6-4-3-5-7(8)10(14)9(11(13)15)12(16)17-2/h3-6,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLUURCYTWTKCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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